molecular formula C26H28ClN5O B2637504 7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850803-30-4

7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2637504
CAS No.: 850803-30-4
M. Wt: 461.99
InChI Key: KRZMFTDVYJRPNA-UHFFFAOYSA-N
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Description

The compound 7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (hereafter referred to as Compound X) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 2,5-dimethyl substitution on the pyrimidine ring.
  • A 3-phenyl group at position 2.
  • A piperazine moiety at position 7, modified with a 4-chlorophenoxyethyl side chain.

Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds known for their pharmacological relevance, particularly in targeting adenosine receptors and kinase enzymes .

Properties

IUPAC Name

7-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O/c1-19-18-24(32-26(28-19)25(20(2)29-32)21-6-4-3-5-7-21)31-14-12-30(13-15-31)16-17-33-23-10-8-22(27)9-11-23/h3-11,18H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZMFTDVYJRPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=C(C=C4)Cl)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C20H24ClN5C_{20}H_{24}ClN_5 and molecular weight of approximately 373.89 g/mol. The presence of the piperazine moiety is significant as it is often associated with various pharmacological effects, including anxiolytic and antidepressant activities.

PropertyValue
Chemical FormulaC20H24ClN5
Molecular Weight373.89 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antibacterial Activity

Research has indicated that compounds containing similar structural features exhibit moderate to strong antibacterial activity. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes. In particular, it has demonstrated significant inhibition of acetylcholinesterase (AChE) and urease , which are crucial targets in the treatment of Alzheimer's disease and urinary tract infections respectively. The IC50 values for some related compounds have been reported as low as 2.14μM2.14\,\mu M, indicating potent activity .

Docking Studies

In silico docking studies have been employed to elucidate the interaction mechanisms between this compound and target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes, potentially leading to its observed biological activities .

Case Studies

  • Study on Antibacterial Effects : A study synthesized several piperazine derivatives and tested their antibacterial properties against multiple strains. The results indicated that compounds with chlorophenoxy groups exhibited enhanced activity against Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition Study : Another study focused on the enzyme inhibitory potential of piperazine derivatives. The findings revealed that several compounds showed strong inhibition against AChE, with implications for their use in treating neurodegenerative diseases .

Scientific Research Applications

Biological Activities

The compound has been evaluated for several biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity against these cells .
  • Neuropharmacological Effects : The piperazine moiety is known for its role in modulating neurotransmitter systems. Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders .

Applications in Drug Development

The compound's structural features make it suitable for the following applications:

  • Anticancer Drugs : The pyrazolo-pyrimidine framework has been explored for developing novel anticancer agents. For instance, modifications to the structure have led to compounds that demonstrate selective inhibition of tumor cell growth .
  • Antidepressants and Anxiolytics : Given its interaction with piperazine and potential effects on neurotransmitter systems, this compound could be investigated further as a candidate for antidepressant or anxiolytic medications.
  • Antimicrobial Agents : Some studies suggest that pyrazolo-pyrimidines possess antimicrobial properties, which could be harnessed for developing new antibiotics or antifungal agents.

Case Study 1: Anticancer Efficacy

In a study evaluating various pyrazolo-pyrimidine derivatives, researchers synthesized a series of compounds similar to 7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine. The results indicated that certain modifications led to enhanced inhibitory effects against breast cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics .

Case Study 2: Neuropharmacological Assessment

Another research effort focused on the neuropharmacological profile of related piperazine derivatives. The study utilized behavioral assays in rodent models to assess the anxiolytic effects of these compounds. Results showed promise, indicating that similar structures could lead to effective treatments for anxiety disorders .

Comparison with Similar Compounds

Core Scaffold Modifications

Pyrazolo[1,5-a]pyrimidine derivatives vary in substitution patterns, influencing their bioactivity and physicochemical properties. Below is a comparison with structurally related compounds:

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Features Reference
Compound X 2,5-dimethyl; 3-phenyl; 7-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl) ~495.4 Enhanced lipophilicity due to 4-chlorophenoxyethyl group; potential GPCR modulation Synthesis analogs
7-(4-Benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine 7-(4-benzylpiperidin-1-yl) 396.54 Reduced polarity compared to Compound X; benzyl group may alter receptor binding
6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine 6-ethyl; 7-piperidin-1-yl 386.5 Ethyl group at position 6 increases steric bulk; lacks piperazine flexibility
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(4-methoxyphenyl); 7-oxo 318.3 Ketone at position 7 reduces basicity; methoxy group enhances solubility

Key Observations :

  • Piperazine vs.
  • Substituent Effects: The 4-chlorophenoxyethyl group in Compound X introduces halogen-mediated hydrophobic interactions, which are absent in benzyl or methoxy-substituted analogs .

SAR Trends :

  • Position 7: Piperazine derivatives with aryloxyethyl chains (e.g., 4-chlorophenoxyethyl) enhance membrane permeability and target engagement .
  • Position 3 : Aromatic groups (e.g., phenyl) improve stability and π-π stacking interactions with protein targets .

Q & A

Q. What synthetic methods are employed to introduce the piperazine ring at position 7 of the pyrazolo[1,5-a]pyrimidine core?

The piperazine ring is typically introduced via nucleophilic substitution or coupling reactions. For example, silylformamidine derivatives (e.g., silylformamidine 1) can react with intermediates like 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carbaldehyde under reflux conditions in solvents such as benzene or pyridine. The reaction mixture is stirred, purified via crystallization (e.g., using hexane), and characterized by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Key techniques include:

  • 1H NMR^1\text{H NMR} and 13C NMR^{13}\text{C NMR} to verify proton and carbon environments, particularly for distinguishing substituents like the 4-chlorophenoxyethyl group.
  • IR spectroscopy to identify functional groups (e.g., C-Cl stretches at ~750 cm1^{-1}).
  • Mass spectrometry (MS) for molecular ion confirmation and fragmentation pattern analysis. Cross-referencing observed data with computational predictions (e.g., density functional theory for NMR chemical shifts) ensures accuracy .

Advanced Research Questions

Q. How can discrepancies between calculated and observed NMR data be resolved?

Discrepancies may arise from conformational flexibility, solvent effects, or impurities. Strategies include:

  • Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d6_6) to minimize shifts.
  • Dynamic NMR experiments to detect rotational barriers in substituents like the piperazine ring.
  • Computational refinement : Adjust dihedral angles in molecular modeling software (e.g., Gaussian) to match experimental data .

Q. What experimental strategies optimize the yield of the 4-chlorophenoxyethyl group introduction?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., pyridine) enhance nucleophilicity.
  • Catalyst use : Lewis acids like ZnCl2_2 can accelerate coupling reactions.
  • Temperature control : Reflux conditions (~120°C) balance reaction rate and side-product formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield .

Q. How does the piperazine substituent influence physicochemical properties such as solubility and bioavailability?

Piperazine introduces:

  • Increased hydrophilicity : The amine groups enhance water solubility, critical for in vitro assays.
  • pH-dependent ionization : Protonation at physiological pH improves membrane permeability.
  • Conformational rigidity : Restricts rotational freedom, potentially enhancing binding affinity to targets like kinase enzymes .

Q. What methods validate purity and stability under varying storage conditions?

Validation protocols include:

  • HPLC purity assays : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v).
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via TLC or LC-MS.
  • Photostability testing : UV irradiation (320–400 nm) to assess light sensitivity .

Q. How can contradictions in biological activity data across studies be addressed?

Contradictions often stem from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. chlorophenyl groups) to isolate substituent effects.
  • Dose-response curves : Use Hill slopes to differentiate partial vs. full agonism .

Q. What computational methods predict interactions with biological targets?

Advanced approaches include:

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets in kinases, guided by X-ray crystallography data (e.g., PDB ID 1ATP).
  • QSAR modeling : Relate substituent electronegativity (e.g., Cl vs. CF3_3) to IC50_{50} values.
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .

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